molecular formula C11H16N2O2 B8328481 Ethyl 5-(pyrazin-2-yl)pentanoate

Ethyl 5-(pyrazin-2-yl)pentanoate

Cat. No.: B8328481
M. Wt: 208.26 g/mol
InChI Key: YBKZFRYIRWQFAN-UHFFFAOYSA-N
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Description

Ethyl 5-(pyrazin-2-yl)pentanoate is an ester derivative featuring a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) linked via a five-carbon chain to an ethyl ester group. Pyrazine-containing compounds are known for their role in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which enhance binding affinity to biological targets .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 5-pyrazin-2-ylpentanoate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)6-4-3-5-10-9-12-7-8-13-10/h7-9H,2-6H2,1H3

InChI Key

YBKZFRYIRWQFAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=NC=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Ethyl 5-(pyrazin-2-yl)pentanoate and its analogs:

Compound Class Example Compound (Source) Molecular Formula Key Substituents Pharmacological/Functional Relevance
Pyrazine-based This compound (Hypothetical) C₁₁H₁₄N₂O₂ Pyrazine ring Potential enzyme inhibition, hydrogen bonding
Thiazole-based Ethyl 5-(2-aminothiazol-5-yl)pentanoate (24) C₁₀H₁₅N₂O₂S Thiazole ring with amino group Antimicrobial, anti-inflammatory activity
Benzimidazole-based Ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate C₁₆H₁₈N₃O₄ Benzimidazole with nitro and methyl Regulatory-compliant reference material
Indole-based Ethyl 5-(5-amino-2-methyl-1H-indol-1-yl)pentanoate (7.54) C₁₆H₂₀N₂O₂ Indole ring with amino and methyl Bacterial hyaluronidase inhibition
Quinoline-based Ethyl 5-(5-((2-cyanoquinolin-4-yl)phenoxy)pentanoate (6c) C₂₄H₂₃N₃O₃ Quinoline with cyano group Dual HDAC/HSP90 inhibitor
Phenyl-substituted Ethyl 5-(2,4-difluorophenoxy)pentanoate C₁₃H₁₄F₂O₃ Difluorophenoxy group Enhanced lipophilicity for drug delivery
Thiophene-based Ethyl 5-(3-thienyl)pentanoate C₁₁H₁₆O₂S Thiophene ring Material science applications

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • Thiazole and indole derivatives exhibit antimicrobial and enzyme-inhibitory activities due to hydrogen-bonding capabilities of their heterocycles .
    • Pyrazine’s nitrogen-rich structure may enhance binding to targets like tryptophan hydroxylase (similar to pyrazine inhibitors in ).
  • Solubility and Stability :
    • Benzimidazole derivatives (e.g., ) are stable under regulatory storage conditions (2–8°C), whereas thiophene analogs () may exhibit lower thermal stability.
    • Fluorinated phenyl derivatives () show increased lipophilicity (logP ~2.5–3.5), improving membrane permeability.

Spectroscopic and Analytical Data

  • NMR Shifts :
    • Thiazole derivatives (e.g., compound 25 ) show δ 1.22–7.35 ppm (aliphatic protons and aromatic thiazole signals).
    • Benzimidazole derivatives () display distinct aromatic protons at δ 7.14–7.39 ppm.
    • Pyrazine’s deshielded protons would likely appear at δ 8.0–9.0 ppm, as seen in pyrazine-containing inhibitors ().
  • Mass Spectrometry :
    • Molecular ions for thiazole (m/z 243–411 ) and benzimidazole (m/z 439 ) derivatives align with their molecular weights.

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